An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine (CAS: 14001-70-8)
An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine (CAS: 14001-70-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)-5-nitropyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a methylthio group at the 2-position and a nitro group at the 5-position. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available information on 2-(Methylthio)-5-nitropyrimidine, including its physicochemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development based on the activities of structurally related compounds.
Chemical and Physical Properties
2-(Methylthio)-5-nitropyrimidine is a small molecule with the chemical formula C₅H₅N₃O₂S.[1] The presence of the pyrimidine ring, a key component of nucleobases, along with the electron-withdrawing nitro group and the methylthio substituent, suggests its potential as a versatile building block in medicinal chemistry.[2]
Table 1: Physicochemical Properties of 2-(Methylthio)-5-nitropyrimidine
| Property | Value | Source |
| CAS Number | 14001-70-8 | [1] |
| Molecular Formula | C₅H₅N₃O₂S | [1] |
| Molecular Weight | 171.18 g/mol | [1] |
| IUPAC Name | 2-methylsulfanyl-5-nitropyrimidine | [1] |
| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | [1] |
| InChIKey | APNBIRVIHOWZRZ-UHFFFAOYSA-N | [1] |
Synthesis
A general synthetic approach is outlined below, based on the synthesis of 2-Methylthio-5-nitro-pyridine.[3]
dot
Caption: Proposed synthesis of 2-(Methylthio)-5-nitropyrimidine.
Experimental Protocol (Hypothesized)
The following protocol is adapted from the synthesis of 2-Methylthio-5-nitro-pyridine and should be optimized for the synthesis of the target pyrimidine compound.[3]
Materials:
-
2-Mercapto-5-nitropyrimidine
-
Sodium hydroxide
-
Dimethyl sulfate (or another suitable methylating agent)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-mercapto-5-nitropyrimidine in an aqueous solution of sodium hydroxide with gentle heating.
-
To this solution, add a methylating agent such as dimethyl sulfate.
-
Stir the reaction mixture. A precipitate of 2-(Methylthio)-5-nitropyrimidine is expected to form.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
A patent for the synthesis of the related compound 4,6-dichloro-2-methylthio-5-nitropyrimidine also describes a methylation step of a mercaptopyrimidine derivative using dimethyl sulfate in the presence of sodium hydroxide, further supporting the feasibility of this synthetic strategy.[4]
Spectroscopic Data
Detailed experimental spectra for 2-(Methylthio)-5-nitropyrimidine are not widely published. However, based on its structure, the following characteristic spectroscopic features can be anticipated. PubChem indicates the availability of 13C and 15N NMR spectra from commercial sources.[1]
Table 2: Predicted Spectroscopic Data for 2-(Methylthio)-5-nitropyrimidine
| Spectroscopy | Predicted Features |
| ¹H NMR | A singlet for the methyl protons (S-CH₃) is expected. Two singlets or doublets in the aromatic region for the pyrimidine ring protons. The exact chemical shifts would depend on the solvent used. |
| ¹³C NMR | A signal for the methyl carbon (S-CH₃). Signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the nitro group expected at a downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for the C-H stretching of the methyl group and aromatic ring, C=N and C=C stretching of the pyrimidine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 171.18. Fragmentation patterns would likely involve the loss of the methyl group (•CH₃), the methylthio group (•SCH₃), and the nitro group (•NO₂). |
Potential Biological Activity and Mechanism of Action
While no specific biological activity has been reported for 2-(Methylthio)-5-nitropyrimidine itself, the pyrimidine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[5] The nitro group and methylthio substituents can significantly influence the biological profile of the pyrimidine core.
Kinase Inhibition
Many pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Structurally related 5-(methylthio)pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6]
dot
Caption: Hypothesized mechanism of kinase inhibition.
Antimicrobial and Anticancer Potential
Nitroaromatic compounds, including nitropyrimidines, are known to exhibit antimicrobial and anticancer activities. Their mechanism of action often involves the enzymatic reduction of the nitro group within cells to form reactive radical species that can damage DNA and other macromolecules.[7] The presence of the nitro group on the pyrimidine ring of 2-(Methylthio)-5-nitropyrimidine suggests it could be investigated for such activities.
Applications in Drug Development
2-(Methylthio)-5-nitropyrimidine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methylthio group can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group for nucleophilic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. These chemical handles make it a versatile scaffold for the generation of compound libraries for high-throughput screening.
dot
Caption: Workflow for drug development using 2-(Methylthio)-5-nitropyrimidine.
Safety and Handling
Conclusion
2-(Methylthio)-5-nitropyrimidine is a chemical entity with significant potential as a building block in medicinal chemistry. While direct evidence of its biological activity is currently limited, its structural features are present in numerous pharmacologically active compounds, particularly kinase inhibitors and antimicrobial/anticancer agents. Further research is warranted to explore the synthetic utility of this compound and to screen it for a range of biological activities to unlock its full therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their investigation of this promising molecule.
References
- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
